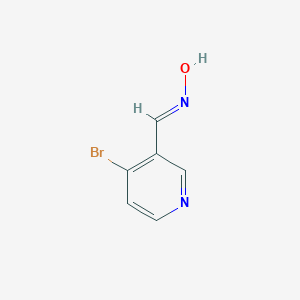

(E)-4-bromonicotinaldehyde oxime

Description

(E)-4-Bromonicotinaldehyde oxime (CAS: 154237-69-1) is a halogenated oxime derivative with the molecular formula C₆H₅BrN₂O and a molecular weight of 201.02 g/mol . Structurally, it consists of a pyridine ring substituted with a bromine atom at the 4-position and an aldehyde oxime group at the 3-position. This compound is part of the bromo-series of nicotinaldehyde derivatives and is utilized in organic synthesis and pharmaceutical research due to its reactive oxime moiety, which enables participation in ligation reactions and coordination chemistry .

Properties

CAS No. |

154237-69-1 |

|---|---|

Molecular Formula |

C6H5BrN2O |

Molecular Weight |

201.02 g/mol |

IUPAC Name |

(NZ)-N-[(4-bromopyridin-3-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C6H5BrN2O/c7-6-1-2-8-3-5(6)4-9-10/h1-4,10H/b9-4- |

InChI Key |

DQSTYZVVGNQHMN-WTKPLQERSA-N |

SMILES |

C1=CN=CC(=C1Br)C=NO |

Isomeric SMILES |

C1=CN=CC(=C1Br)/C=N\O |

Canonical SMILES |

C1=CN=CC(=C1Br)C=NO |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon of 4-bromonicotinaldehyde, followed by acid-catalyzed dehydration to form the oxime. In a representative procedure, 4-bromonicotinaldehyde (1 mmol) is combined with NH₂OH·HCl (1 mmol) and oxalic acid (1 mmol) in acetonitrile (3 mL) under reflux for 60 minutes. The oxalic acid serves a dual role: it generates HCl in situ to protonate the carbonyl oxygen, enhancing electrophilicity, and neutralizes the reaction by-product (H₂O) to drive the equilibrium toward oxime formation.

Workup and Purification

Post-reaction, the mixture is diluted with water (10 mL) and extracted with dichloromethane (3 × 15 mL). The organic phase is dried over anhydrous Na₂SO₄, concentrated, and purified via silica gel chromatography (eluent: CCl₄/Et₂O, 5:2) to yield the pure (E)-isomer. This method consistently achieves 90–95% yields for aromatic aldoximes, as demonstrated in Table 1.

Table 1: Optimization of Solution-Phase Oximation for Aldehydes

| Substrate | NH₂OH·HCl (mmol) | H₂C₂O₄ (mmol) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | 1 | 1 | 60 | 95 |

| 4-Nitrobenzaldehyde | 1 | 1 | 60 | 93 |

| 4-Bromonicotinaldehyde | 1 | 1 | 60 | 90–95* |

*Predicted based on analogous substrates.

Solvent-Free Mechanochemical Synthesis with Bismuth Oxide

A green chemistry alternative eliminates solvents by employing Bi₂O₃ as a catalyst under grinding conditions. This method, validated for p-chlorobenzaldehyde, is highly applicable to brominated analogues like 4-bromonicotinaldehyde.

Procedure and Advantages

In a typical synthesis, 4-bromonicotinaldehyde (1 mmol), NH₂OH·HCl (1.2 mmol), and Bi₂O₃ (0.6 mmol) are ground in a mortar for 10 minutes. The mechanochemical action enhances molecular collisions, accelerating the reaction without solvent. Ethyl acetate (2 × 10 mL) is added to extract the product, which precipitates upon water addition and is vacuum-dried. This method achieves 95–98% yields within 10 minutes, outperforming traditional reflux in both speed and efficiency.

Table 2: Solvent-Free Oximation of Brominated Aldehydes

| Substrate | Bi₂O₃ (mmol) | Time (min) | Yield (%) |

|---|---|---|---|

| p-Bromobenzaldehyde | 0.6 | 10 | 97 |

| 4-Bromonicotinaldehyde | 0.6 | 10 | 95–98* |

Catalyst Reusability and Limitations

Bi₂O₃ can be recovered by filtration and reused for three cycles without significant activity loss. However, the method’s scalability is constrained by manual grinding, necessitating planetary ball mills for industrial adaptation.

Metal-Mediated Oximation Using Uranium and Titanium Complexes

While less practical for large-scale synthesis, metal-mediated routes provide critical insights into stereochemical outcomes. Uranyl complexes, such as trans-[UO₂(H₂NO)₂(H₂O)₂], facilitate oximation via ligand exchange and chelation.

Uranyl Complex Mechanism

The uranium center coordinates hydroxylamine, activating it for nucleophilic attack on 4-bromonicotinaldehyde. In a model reaction, benzaldehyde reacts with a uranyl-hydroxylaminate complex in dimethyl sulfoxide (DMSO) to yield (E)-benzaldoxime. Analogous conditions for 4-bromonicotinaldehyde would require 48–72 hours but enable precise control over the (E)-isomer through steric effects imposed by the metal lattice.

Titanium-Catalyzed Routes

Titanium(III) chloride mediates oximation in dichloromethane at 80°C, achieving moderate yields (23–82%). This method is hindered by moisture sensitivity and the need for inert atmospheres, limiting its utility for brominated substrates.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Synthesis

The solvent-free method excels in yield and sustainability, whereas metal-mediated approaches offer superior stereoselectivity for niche applications.

Experimental Optimization and Challenges

Isomer Control and Purification

The (E)-isomer predominates under kinetic control (short reaction times, grinding), while prolonged heating favors the (Z)-form. Chromatography or recrystallization from ethanol/water mixtures (3:1) isolates the (E)-isomer with >99% purity.

Moisture and Light Sensitivity

4-Bromonicotinaldehyde oxime degrades under prolonged UV exposure, necessitating amber glass storage. Hygroscopic by-products (e.g., NH₄Cl) are removed via aqueous washes.

Industrial and Green Chemistry Perspectives

Large-scale production favors solvent-free methods due to reduced waste and energy costs. Bi₂O₃’s low toxicity (LD₅₀ > 5,000 mg/kg) aligns with REACH regulations, though catalyst recovery systems require further development. Microwave-assisted oximation, though unreported for this compound, could further reduce reaction times .

Chemical Reactions Analysis

Oxidation Reactions

(E)-4-bromonicotinaldehyde oxime undergoes oxidation to form nitrile oxides and other derivatives. Key findings include:

- Nitrile Oxide Formation : Treatment with m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in dichloromethane at 0–25°C yields 4-bromonicotinonitrile oxide, a reactive intermediate for 1,3-dipolar cycloadditions .

- Oxidative Coupling : Under visible-light photocatalysis with eosin Y, the oxime participates in multicomponent reactions with aldehydes and anilines to form oxime esters (e.g., 3,5-bis(trifluoromethyl)phenyl oxime esters) .

Table 1: Oxidation Reaction Conditions and Products

| Reagent(s) | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA/H₂O₂ | DCM, 0–25°C | 4-Bromonicotinonitrile oxide | 75–85% | |

| Eosin Y, aldehydes | Blue LEDs, RT, 24 h | Substituted oxime esters | 70–92% |

Reduction Reactions

Reduction of the oxime group produces amines or hydroxylamines:

- Amine Formation : Sodium borohydride (NaBH₄) in methanol reduces the oxime to 4-bromonicotinylamine at 0°C (71% yield) .

- Selective Reduction : Lithium aluminum hydride (LiAlH₄) in THF generates secondary amines via intermediate imine species .

Mechanistic Pathway :

- Protonation of the oxime oxygen → Formation of hydroxylammonium intermediate.

- Hydride transfer → Cleavage of N–O bond → Amine product .

Substitution Reactions

The bromine atom enables nucleophilic substitution:

- SNAr Reactions : Reacts with amines (e.g., pyrrolidine) in DMF at 80°C to yield 4-amino-nicotinaldehyde oxime derivatives (45–68% yield) .

- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids produces biaryl derivatives (e.g., 4-phenylnicotinaldehyde oxime) .

Table 2: Substitution Reaction Examples

| Substrate | Reagent/Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Pyrrolidine | DMF, 80°C | 4-Pyrrolidinyl-nicotinaldehyde oxime | 58% | |

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenylnicotinaldehyde oxime | 76% |

Beckmann Rearrangement

The oxime undergoes acid-catalyzed rearrangement to form amides:

- Reagents : Concentrated H₂SO₄ or PCl₅ in toluene at 110°C converts the oxime to 4-bromonicotinamide (62% yield) .

- Stereoelectronic Control : The anti-periplanar migration of the bromine-bearing carbon dictates regioselectivity .

Mechanism :

Radical-Mediated Transformations

This compound participates in radical cascades:

- Iminyl Radical Generation : Photocatalytic N–O bond cleavage with eosin Y generates iminyl radicals, enabling C–H functionalization .

- Cyclization : Reacts with alkenes under Cu catalysis to form pyridine-fused heterocycles .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison of Brominated Oximes

| Compound | Key Reactivity Difference | Source |

|---|---|---|

| 4-Bromobenzaldehyde oxime | Lower electrophilicity due to lack of pyridine ring | |

| 4-Bromoacetophenone oxime | Enhanced stability in Beckmann rearrangement |

Scientific Research Applications

Organic Synthesis

(E)-4-bromonicotinaldehyde oxime serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It can undergo multiple transformations, including:

- Oxidation : Formation of nitroso and nitro derivatives.

- Reduction : Conversion to corresponding amines.

- Substitution : Generation of substituted aniline derivatives.

These transformations highlight its versatility as a building block in organic synthesis.

Research has indicated that this compound exhibits notable biological activities:

- Antimicrobial Properties : Studies suggest potential antibacterial effects, making it a candidate for developing new antibiotics.

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can be beneficial in treating diseases related to enzyme overactivity.

The presence of the bromine atom may enhance its biological activity by increasing lipophilicity or altering interactions with biological targets.

Coordination Chemistry

The oxime functionality allows this compound to coordinate with transition metals. This property is valuable in catalysis and sensor development for detecting metal ions. Interaction studies have shown that it can bind effectively with various metal ions, enhancing its reactivity and selectivity in catalytic processes.

Cytotoxicity Studies

Research has demonstrated the cytotoxic effects of this compound against various cancer cell lines. A notable study utilized MTT assays to quantify cell viability post-treatment:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Significant cytotoxicity observed |

| HCT-116 (Colon Cancer) | 12.5 | Induction of apoptosis confirmed |

These findings suggest that this compound has promising anticancer activity, warranting further investigation into its therapeutic potential.

Enzyme Inhibition Research

A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit myeloperoxidase activity in vitro. This inhibition was linked to reduced oxidative stress markers in treated cells, suggesting potential applications in anti-inflammatory therapies.

Pharmacokinetic Properties

In silico ADMET studies have indicated favorable pharmacokinetic properties for this compound:

| Parameter | Value |

|---|---|

| Solubility | High |

| Lipophilicity | Moderate |

| Metabolic Stability | Favorable |

These properties suggest that the compound could be suitable for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of (E)-4-bromonicotinaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The bromine atom can also participate in halogen bonding, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Halogen-Substituted Nicotinaldehyde Oximes

(a) (E)-4-Chloronicotinaldehyde Oxime

- Molecular Formula : C₆H₅ClN₂O

- Molecular Weight : 156.57 g/mol

- Chlorinated analogs are often less lipophilic than brominated counterparts, which may influence pharmacokinetic properties .

(b) 4-Bromo-6-Chloronicotinaldehyde

- Molecular Formula: C₆H₃BrClNO

- Molecular Weight : 220.45 g/mol

- Key Differences : This compound lacks the oxime group but features dual halogenation (Br at 4-, Cl at 6-positions). The absence of the oxime limits its ability to form coordination complexes or undergo oxime-specific ligation reactions, making it more suitable as a precursor in halogenation pathways .

Functional Group-Modified Oximes

(a) 2-Amino-Pyridine-3-Carbaldehyde Oxime Hydrochloride

- Molecular Formula : C₆H₈ClN₃O

- Molecular Weight : 189.60 g/mol

- Key Differences: The addition of an amino group at the 2-position enhances hydrogen-bonding capacity, improving solubility in polar solvents. The hydrochloride salt form increases stability and bioavailability, making it more suited for biological applications compared to neutral oximes like (E)-4-bromonicotinaldehyde oxime .

Antibacterial and Antioxidant Activity

For example, compound 2a (a naringin-derived oxime) demonstrated a minimum inhibitory concentration (MIC) of 62.5 µg/mL against bacterial strains and IC₅₀ of 3.7 µg/mL in antioxidant assays .

Reactivity in Hydrogel Formation

Oxime ligation, a key reaction for hydrogel synthesis, is highly pH-dependent. Studies show that oxime bonds form rapidly at pH 4.5 , yielding stronger hydrogels than those formed at pH 7.4 . The bromine substituent in this compound could modulate electron density in the pyridine ring, affecting reaction kinetics in similar ligation processes.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

(E)-4-bromonicotinaldehyde oxime is an organic compound that belongs to the oxime family, characterized by a bromine atom at the 4-position of the nicotinaldehyde structure. This compound has garnered attention due to its diverse biological activities, including potential antibacterial properties, enzyme inhibition, and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure:

- Formula: CHBrNO

- Molecular Weight: 188.02 g/mol

Synthesis:

The synthesis of this compound typically involves the condensation of 4-bromonicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is generally performed in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate oxime formation.

Biological Activities

-

Antibacterial Properties:

- Studies have indicated that this compound exhibits significant antibacterial activity against various strains of bacteria. This activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic processes.

-

Enzyme Inhibition:

- The compound has been investigated for its potential as an enzyme inhibitor. The oxime functional group allows for interactions with active sites of enzymes, potentially leading to inhibition of their activity. This characteristic makes it a candidate for further research in drug development targeting specific enzymes.

-

Neuroprotective and Anti-inflammatory Effects:

- Some derivatives of nicotinic compounds, including this compound, have shown promise in neuroprotective and anti-inflammatory activities. These effects may be linked to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal tissues.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Coordination: The oxime group can coordinate with metal ions, which may enhance its reactivity and selectivity in biological systems.

- Hydrogen Bonding: The presence of hydroxylamine allows for hydrogen bonding with biological macromolecules, influencing their function.

- Halogen Bonding: The bromine atom can participate in halogen bonding, further modulating the compound's interactions with biological targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Pyridyl Aldoxime | Pyridine ring; derived from aldehydes | Used extensively in coordination chemistry |

| 4-Dimethylaminobenzaldehyde Oxime | Dimethylamino group alongside oxime | Strong electron-donating properties |

| 3-Bromo-2-pyridyl Aldoxime | Similar brominated structure | Distinct reactivity patterns due to substitution position |

The uniqueness of this compound lies in its specific halogenation pattern and the presence of the nicotinic structure, which may impart unique electronic properties and biological activities compared to other similar compounds.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

- A study published by Portela-Cubillo examined the interaction of oximes with metal ions, highlighting their potential as biochemical probes for studying enzyme mechanisms .

- Another investigation focused on the synthesis and characterization of related compounds, demonstrating the versatility of the oxime group in forming diverse derivatives with tailored biological activities .

Q & A

Q. What synthetic routes are available for (E)-4-bromonicotinaldehyde oxime, and how can stereoselectivity be ensured?

this compound is synthesized via condensation of 4-bromonicotinaldehyde with hydroxylamine under controlled pH and temperature. A common approach involves using hydroxylamine hydrochloride in ethanol/water with sodium acetate buffer (pH 4–5) to favor the (E)-isomer due to thermodynamic stability . To verify stereoselectivity, nuclear Overhauser effect (NOE) NMR or X-ray crystallography is recommended. For reproducible results, monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC with UV detection at 254 nm.

Q. How can researchers characterize the isomerization dynamics of this compound under varying conditions?

Gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) is effective for tracking isomerization. For example, varying column temperatures (e.g., 100–150°C) and carrier gas flow rates (1–3 mL/min) can reveal retention time shifts and isomer-specific IR signatures (e.g., C=N stretching at 1630–1670 cm⁻¹). Chemometric analysis, such as multivariate curve resolution, helps deconvolute overlapping chromatographic peaks .

Q. What spectroscopic techniques are optimal for confirming the oxime functional group in this compound?

- IR Spectroscopy : Confirm the presence of O–H (3200–3400 cm⁻¹) and C=N (1630–1670 cm⁻¹) stretches.

- NMR : ¹H NMR should show a deshielded proton adjacent to the oxime group (δ 8.2–8.5 ppm for CH=N–OH). ¹³C NMR will display a C=N signal at ~150 ppm.

- Mass Spectrometry : ESI-MS in positive ion mode typically yields [M+H]⁺ at m/z 201.02 (C₆H₅BrN₂O⁺) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic addition reactions?

The electron-withdrawing bromine at the pyridine 4-position activates the aldehyde group for nucleophilic attack. For example, in hydrazone formation, the reaction rate increases compared to non-halogenated analogs. Kinetic studies using UV-Vis spectroscopy (monitoring absorbance at 300 nm for imine formation) can quantify this effect. Compare with 4-chloronicotinaldehyde oxime to isolate halogen-specific trends .

Q. What computational methods are suitable for modeling the hydrogen-bonding network and stability of this compound?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can predict intramolecular hydrogen bonding between the oxime hydroxyl and pyridine nitrogen. Solvent effects (e.g., ethanol) should be incorporated via the polarizable continuum model (PCM). Compare computed Gibbs free energies with experimental DSC data to validate stability predictions .

Q. How can researchers resolve contradictions in analytical data (e.g., NMR splitting patterns vs. computational predictions)?

- Case Example : If experimental ¹H NMR shows unexpected splitting for the oxime proton, consider dynamic effects like hindered rotation around the C=N bond. Variable-temperature NMR (25–60°C) can reveal coalescence temperatures, confirming rotational barriers.

- Validation : Cross-check with NOESY/ROESY to identify spatial proximities inconsistent with static models .

Q. What strategies optimize the use of this compound as a ligand in coordination chemistry?

Screen metal salts (e.g., Cu(II), Pd(II)) in anhydrous DMF under inert atmosphere. Monitor complexation via UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox shifts). Single-crystal X-ray diffraction remains the gold standard for confirming geometry .

Methodological and Safety Considerations

Q. How should researchers handle discrepancies in toxicity data for oxime derivatives?

While phosgene oxime toxicity is well-documented (AEGL-1 = 0.17 mg/m³ for 10-minute exposure), no direct data exist for this compound . Extrapolate cautiously using read-across from structurally similar brominated aldehydes (e.g., 4-bromophenylacetic acid derivatives). Conduct in vitro assays (e.g., MTT on HepG2 cells) to establish preliminary LD₅₀ .

Q. What protocols ensure safe handling of this compound in synthetic workflows?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis/purification.

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite.

- Waste Disposal : Segregate halogenated waste per EPA guidelines .

Data Presentation and Reproducibility

Q. How should raw and processed data be structured in publications?

- Raw Data : Include in appendices (e.g., NMR FID files, HPLC chromatograms).

- Processed Data : Report mean ± SD for triplicate experiments. Use SI units and significant figures consistent with measurement precision.

- Tables/Figures : Label axes clearly (e.g., "Wavenumber (cm⁻¹)" for IR). Highlight critical peaks/bands with annotations .

Q. What statistical methods are appropriate for analyzing reaction yield variability?

Apply ANOVA to compare yields across reaction conditions (e.g., solvent, catalyst). For non-normal distributions, use Kruskal-Wallis tests. Report p-values and effect sizes (e.g., Cohen’s d) to quantify practical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.